Aqueous Solubility vs. Mono-Substituted Analogs
The aqueous solubility of 4-methoxy-6-methyl-1H-indole is distinct from that of its closest mono-substituted analogs. It exhibits a calculated solubility of 0.58 g/L at 25 °C . This value is nearly identical to that of 4-methylindole (0.616 g/L) but is 23.9% higher than that of 6-methylindole (0.468 g/L) and 18.3% lower than that of 7-methoxyindole (0.71 g/L) . The solubility is dramatically higher than that of 6-methoxyindole, which is reported as 0.0153 g/L , and lower than that of 4-methoxyindole (1.171 g/L) .
| Evidence Dimension | Calculated Aqueous Solubility at 25 °C |
|---|---|
| Target Compound Data | 0.58 g/L |
| Comparator Or Baseline | 4-methylindole (0.616 g/L); 6-methylindole (0.468 g/L); 7-methoxyindole (0.71 g/L); 4-methoxyindole (1.171 g/L); 6-methoxyindole (0.0153 g/L) |
| Quantified Difference | +0.036 g/L vs 4-methylindole; -0.112 g/L vs 6-methylindole; -0.13 g/L vs 7-methoxyindole; -0.591 g/L vs 4-methoxyindole; +0.565 g/L vs 6-methoxyindole |
| Conditions | Calculated values from Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
Solubility directly impacts experimental design in aqueous media; selecting an analog with a significantly different solubility profile can alter reaction kinetics, bioavailability in cell-based assays, and compound handling procedures.
